molecular formula C19H19F3N4O3S B2528512 8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251680-89-3

8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

货号: B2528512
CAS 编号: 1251680-89-3
分子量: 440.44
InChI 键: PJSDFSCHYQBFRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one features a [1,2,4]triazolo[4,3-a]pyridine core with two critical substituents:

  • Position 8: A piperidine-1-sulfonyl group, which enhances solubility and target binding via sulfonamide interactions.
  • Position 2: A benzyl group substituted with a trifluoromethyl (–CF₃) moiety at the 3-position of the phenyl ring, contributing to electron-withdrawing effects and metabolic stability.

This structural configuration is designed for antimalarial activity, as triazolo-pyridine sulfonamides are known to inhibit Plasmodium falciparum enzymes like falcipain-2 .

属性

IUPAC Name

8-piperidin-1-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3S/c20-19(21,22)15-7-4-6-14(12-15)13-26-18(27)25-11-5-8-16(17(25)23-26)30(28,29)24-9-2-1-3-10-24/h4-8,11-12H,1-3,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSDFSCHYQBFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridinone core.

    Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using sulfonyl chlorides or sulfonic acids under basic conditions.

    Attachment of the Trifluoromethyl Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

科学研究应用

8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: It is explored for use in industrial processes, such as catalysis and chemical synthesis.

作用机制

The mechanism of action of 8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Core Modifications: Position 8 and 3 Substituents

Compound 12a ():
  • Structure : 8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one.
  • Key Differences : Lacks the 2-benzyl substituent; position 2 is unsubstituted (H).
  • Properties : Melting point 284–286°C; synthesized via cyclization of 2-hydrazinylpyridine derivatives.
Compound 14a ():
  • Structure : 8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione.
  • Key Differences : Oxygen at position 3 replaced with sulfur (–S).
  • Properties : Higher melting point (303–305°C) due to increased molecular rigidity; yellow solid.
  • Implications : Thione derivatives may exhibit altered electronic properties and binding kinetics .
Compound 15c ():
  • Structure : 3-(4-methylbenzylthio)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine.
  • Key Differences : Position 3 is substituted with a 4-methylbenzylthio group (–S–CH₂C₆H₄–CH₃).
  • Properties : Lower melting point (155–156°C) due to increased hydrophobicity; cream solid.
  • Activity : Demonstrates how bulky substituents at position 3 can modulate pharmacokinetics .

Substitutions at Position 2: Impact on Bioactivity

Compound (2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one):
  • Structure : Chlorine (–Cl) at the 3-position of the benzyl group.
  • Activity : IC₅₀ = 4.98 μM against P. falciparum.
Trazodone Derivatives (–14):
  • Structure : 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3-one.
  • Key Differences : Piperazine-propyl chain at position 2; targets serotonin receptors (CNS applications).
  • Implications: Substituent flexibility at position 2 allows diversification into non-antimalarial therapeutics .

Triazolo-Pyridine Derivatives with Alternative Cores

Hexahydrocyclopenta[c]pyrrole Derivatives ():
  • Examples : Compounds 41–43 and 47.
  • Structure: Methoxy, ethoxy, –CF₃, or cyano groups at position 6; fused cyclopenta-pyrrole at position 3.
  • Implications : Core modifications drastically alter target specificity .

Structural and Activity Comparison Table

Compound Name / ID Position 8 Substituent Position 2 Substituent Position 3 Substituent Key Activity/Notes
Target Compound Piperidine-1-sulfonyl 3-(Trifluoromethyl)benzyl –O– Antimalarial (predicted)
Compound 12a () Piperidine-1-sulfonyl H –O– Synthetic intermediate
Compound 14a () Piperidine-1-sulfonyl H –S– Higher melting point
Compound 15c () Piperidine-1-sulfonyl H 4-methylbenzylthio Improved lipophilicity
Compound Piperidine-1-sulfonyl 3-Chlorobenzyl –O– IC₅₀ = 4.98 μM (antimalarial)
Trazodone (–14) Piperazine-propyl chain –O– Serotonin antagonist (CNS drug)
Compound 43 () Hexahydrocyclopenta[c]pyrrole –CF₃ RBP4 antagonist (hepatic steatosis)

Research Findings and Implications

Position 8 Sulfonamides : Piperidine-1-sulfonyl is a conserved feature in antimalarial triazolo-pyridines, enhancing solubility and enzyme binding .

Position 2 Substitutions : –CF₃ or –Cl groups improve antimalarial activity compared to unsubstituted analogs. –CF₃ may offer superior metabolic stability .

Position 3 Modifications : Oxygen vs. sulfur alters electronic properties, while bulky groups (e.g., benzylthio) influence pharmacokinetics .

Divergent Applications : Core flexibility allows targeting of diverse pathways (e.g., CNS disorders, metabolic diseases) through strategic substitutions .

生物活性

The compound 8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1251680-89-3) is a novel synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₉H₁₉F₃N₄O₃S
  • Molecular Weight : 440.4 g/mol
  • Chemical Structure : The compound features a triazolo-pyridine core with a piperidine sulfonyl group and a trifluoromethyl phenyl substituent.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide groups have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated strong inhibitory effects on AChE, which is crucial for the treatment of neurodegenerative diseases.
  • Urease : The sulfonamide moiety is associated with potent urease inhibition, which can be beneficial in treating infections caused by urease-producing bacteria .

Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer properties. The presence of the triazole ring has been linked to cytotoxic activity against various cancer cell lines. In vitro studies are needed to establish its efficacy and mechanism of action in cancer treatment .

The biological activities of this compound are hypothesized to arise from:

  • Molecular Interactions : Docking studies indicate that the compound interacts favorably with target enzymes and receptors due to its structural features, enhancing its pharmacological effectiveness .
  • Electrostatic Interactions : The trifluoromethyl group may enhance binding affinity through increased lipophilicity and electron-withdrawing effects.

Study 1: Antibacterial Efficacy

A study conducted on synthesized piperidine derivatives demonstrated that compounds similar to the target compound showed varying degrees of antibacterial activity. Notably, certain derivatives exhibited IC50 values below 5 µM against Staphylococcus aureus, indicating potent antibacterial properties .

Study 2: Enzyme Inhibition Profile

Research on enzyme inhibitors revealed that several piperidine-based compounds led to significant inhibition of AChE and urease. The most active derivatives had IC50 values ranging from 0.63 to 2.14 µM, showcasing their potential as therapeutic agents in treating related diseases .

常见问题

Q. Which analytical techniques are critical for stability studies under physiological conditions?

  • Answer :
  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (e.g., 20% degradation at pH 12 over 24 h) .
  • Thermal Stability : TGA/DSC analyze melting points (e.g., mp = 230°C) and decomposition profiles .
  • Light Sensitivity : ICH guidelines (Q1B) assess photodegradation using UV-Vis spectroscopy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。